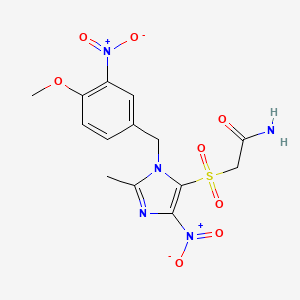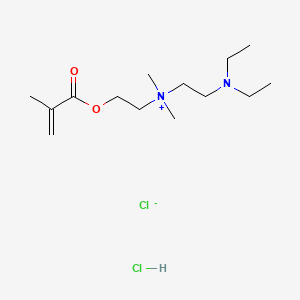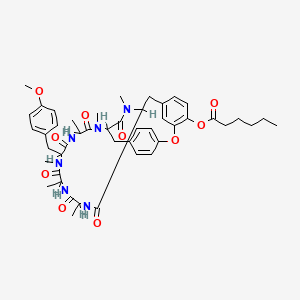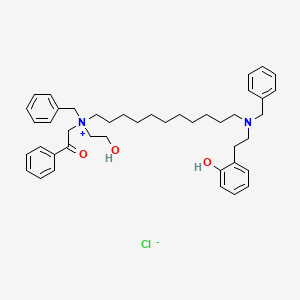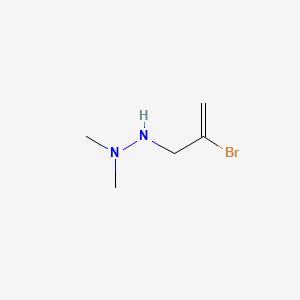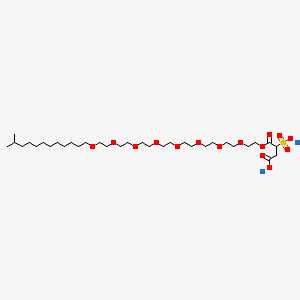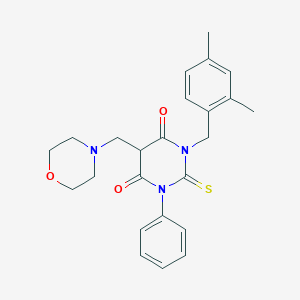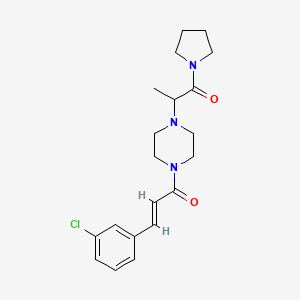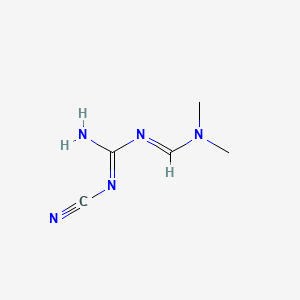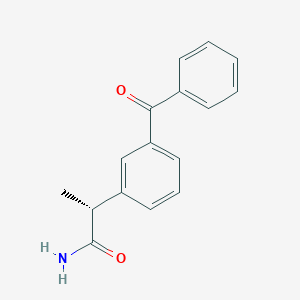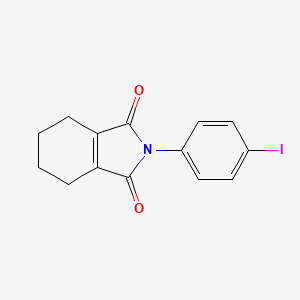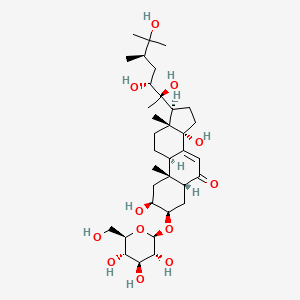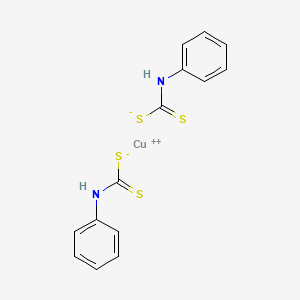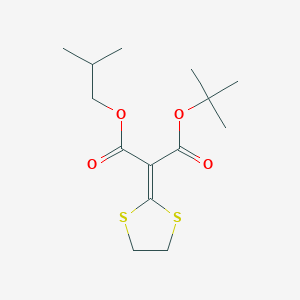
Bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves the reaction of malonic acid with 1,3-dithiolane-2-thione in the presence of isopropyl alcohol . The reaction conditions typically include heating the mixture under reflux and using a suitable catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dithiolane chemistry.
Biology: The compound is studied for its effects on plant growth and development, as well as its interactions with various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal and antimicrobial properties.
Mechanism of Action
The mechanism of action of bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, ultimately leading to cell death. Additionally, its plant growth-regulating effects are mediated through its interaction with plant hormones and signaling pathways .
Comparison with Similar Compounds
Bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate is unique among similar compounds due to its dual function as both a fungicide and a plant growth regulator. Similar compounds include:
Diisopropyl 1,3-dithiolane-2-ylidenemalonate: Another dithiolane derivative with similar chemical properties.
Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester: A structurally related compound with comparable applications. The uniqueness of this compound lies in its broad-spectrum activity and its ability to enhance plant growth while providing protection against fungal infections.
Properties
CAS No. |
50780-71-7 |
|---|---|
Molecular Formula |
C14H22O4S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-(2-methylpropyl) 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H22O4S2/c1-9(2)8-17-11(15)10(13-19-6-7-20-13)12(16)18-14(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
PILXXQDTGZVXME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(=C1SCCS1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


